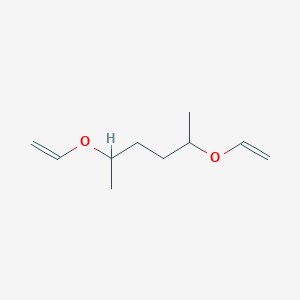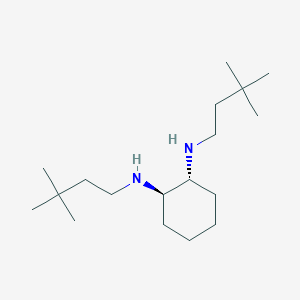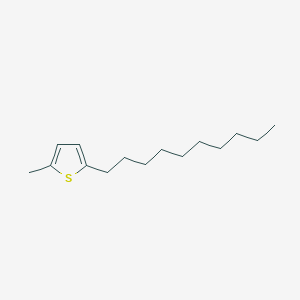
Hexane, 2,5-bis(ethenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane, 2,5-bis(ethenyloxy)- is an organic compound with the molecular formula C10H18O2 It is a derivative of hexane, where two hydrogen atoms are replaced by ethenyloxy groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexane, 2,5-bis(ethenyloxy)- can be synthesized through several methods. One common approach involves the reaction of hexane-2,5-dione with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of hexane, 2,5-bis(ethenyloxy)- typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and controlled reaction environments to minimize side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Hexane, 2,5-bis(ethenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ethenyloxy groups to ethyl groups.
Substitution: The ethenyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Ethyl-substituted hexane derivatives.
Substitution: Various substituted hexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexane, 2,5-bis(ethenyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Wirkmechanismus
The mechanism of action of hexane, 2,5-bis(ethenyloxy)- involves its interaction with various molecular targets and pathways. The ethenyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Hexane, 2,5-bis(ethenyloxy)- can be compared with other similar compounds, such as:
Hexane-2,5-dione: A precursor in the synthesis of hexane, 2,5-bis(ethenyloxy)-.
Hexane-2,5-diol: Another derivative of hexane with hydroxyl groups instead of ethenyloxy groups.
Hexane-2,5-dimethoxy: A compound with methoxy groups at the 2 and 5 positions.
Uniqueness
Hexane, 2,5-bis(ethenyloxy)- is unique due to the presence of ethenyloxy groups, which impart distinct chemical properties and reactivity compared to other hexane derivatives. These properties make it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
143458-12-2 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2,5-bis(ethenoxy)hexane |
InChI |
InChI=1S/C10H18O2/c1-5-11-9(3)7-8-10(4)12-6-2/h5-6,9-10H,1-2,7-8H2,3-4H3 |
InChI-Schlüssel |
HJOLVMZMJIYGJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C)OC=C)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)



![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)


![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)

